![molecular formula C12H24N2O3 B2615202 Tert-butyl N-[1-(butylcarbamoyl)ethyl]carbamate CAS No. 176249-81-3](/img/structure/B2615202.png)
Tert-butyl N-[1-(butylcarbamoyl)ethyl]carbamate
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Description
“Tert-butyl N-[1-(butylcarbamoyl)ethyl]carbamate” is an organic compound. It is an amine-protected, difunctional reagent employed in the synthesis of phosphatidyl ethanolamines and ornithine . The compound has a molecular formula of C11H22N2O3 .
Synthesis Analysis
The synthesis of this compound involves various chemical reactions. For instance, it can be synthesized by stirring at ambient temperature overnight, then cooling down to ca. −10° C. (ice/salt bath) and treating portion wise with NaBH4.
Molecular Structure Analysis
The molecular structure of “Tert-butyl N-[1-(butylcarbamoyl)ethyl]carbamate” can be represented by the formula C5H11NO2. The structure is also available as a 2d Mol file or as a computed 3d SD file .
Chemical Reactions Analysis
This compound undergoes various chemical reactions. For example, it can be involved in palladium-catalyzed cross-coupling reactions with various aryl (Het) halides with Cs2CO3 as base in 1,4-dioxane (solvent) .
Scientific Research Applications
Peptide Synthesis
BOC-dl-Ala-NH-nBu is used in peptide synthesis . Peptides are attracting much attention as bio-derived functional substances, and the requirement for peptides is expanding in all fields including the pharmaceutical and biomaterials industry . In current peptide synthesis, the most common building blocks are Boc- and Fmoc-protected amino acids, which are highly soluble in organic solvents .
Environmentally Conscious Chemical Synthesis
This compound is used in environmentally conscious chemical synthesis . Scientists are focusing on developing organic solvent-free synthetic methods using water, an environmentally friendly solvent . The Boc strategy is well-known to be suitable for industrial chemistry and green chemistry, because only gases are generated without any other by-products in the deprotection step of Boc group .
Solid-Phase Peptide Synthesis in Water
BOC-dl-Ala-NH-nBu is used in solid-phase peptide synthesis in water . This technique utilizes Fmoc-amino acids converted to water-dispersible nanoparticles .
Liquid-Phase Peptide Synthesis in Water
This compound is also used in liquid-phase peptide synthesis in water . This method is based on MW-assisted coupling reaction of nanosized reactants, nanoparticles, and nanomicelles .
properties
IUPAC Name |
tert-butyl N-[1-(butylamino)-1-oxopropan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-6-7-8-13-10(15)9(2)14-11(16)17-12(3,4)5/h9H,6-8H2,1-5H3,(H,13,15)(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPAZHKSDTYCANB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(C)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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